molecular formula C17H22FNO3 B15252386 Tert-butyl 4-(5-fluoro-2-methylphenyl)-3-oxopiperidine-1-carboxylate

Tert-butyl 4-(5-fluoro-2-methylphenyl)-3-oxopiperidine-1-carboxylate

Cat. No.: B15252386
M. Wt: 307.36 g/mol
InChI Key: PPWAKKGLULDEPW-UHFFFAOYSA-N
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Description

Tert-butyl 4-(5-fluoro-2-methylphenyl)-3-oxopiperidine-1-carboxylate is a complex organic compound with a piperidine ring structure. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-(5-fluoro-2-methylphenyl)-3-oxopiperidine-1-carboxylate typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 5-fluoro-2-methylbenzylamine with tert-butyl 4-oxopiperidine-1-carboxylate under specific conditions to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced techniques such as continuous flow chemistry and automated synthesis to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-(5-fluoro-2-methylphenyl)-3-oxopiperidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.

    Substitution: This reaction can replace one functional group with another, potentially enhancing the compound’s activity.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogenating agents and nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.

Scientific Research Applications

Tert-butyl 4-(5-fluoro-2-methylphenyl)-3-oxopiperidine-1-carboxylate has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of tert-butyl 4-(5-fluoro-2-methylphenyl)-3-oxopiperidine-1-carboxylate involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 4-(5-fluoro-2-methylbenzylamino)piperidine-1-carboxylate
  • Tert-butyl 4-(5-fluoro-2-methylphenyl)-3-hydroxypiperidine-1-carboxylate

Uniqueness

Tert-butyl 4-(5-fluoro-2-methylphenyl)-3-oxopiperidine-1-carboxylate is unique due to its specific structural features, which confer distinct biological activities and chemical properties. Its fluorinated aromatic ring and piperidine core make it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C17H22FNO3

Molecular Weight

307.36 g/mol

IUPAC Name

tert-butyl 4-(5-fluoro-2-methylphenyl)-3-oxopiperidine-1-carboxylate

InChI

InChI=1S/C17H22FNO3/c1-11-5-6-12(18)9-14(11)13-7-8-19(10-15(13)20)16(21)22-17(2,3)4/h5-6,9,13H,7-8,10H2,1-4H3

InChI Key

PPWAKKGLULDEPW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)F)C2CCN(CC2=O)C(=O)OC(C)(C)C

Origin of Product

United States

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